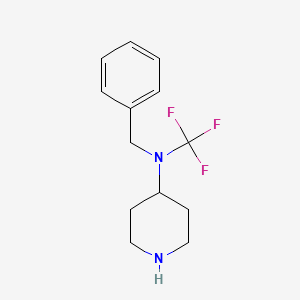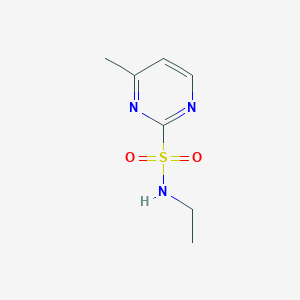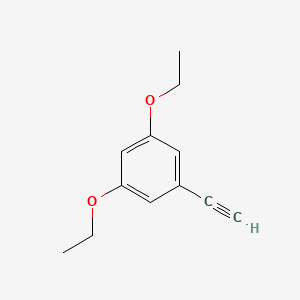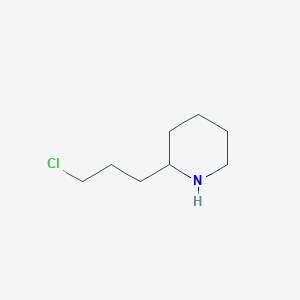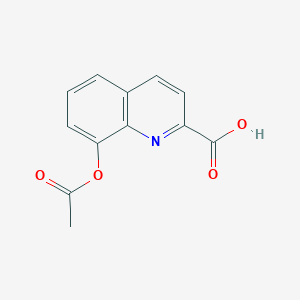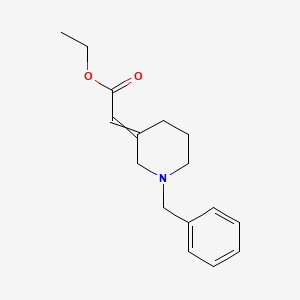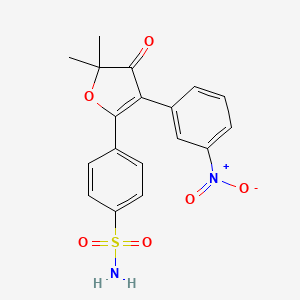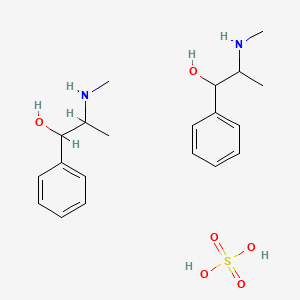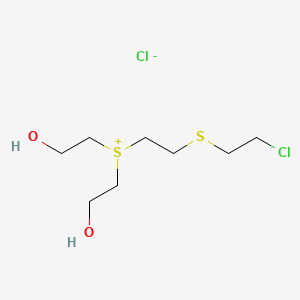
Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulfonium, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulphonium chloride is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulphonium chloride typically involves the reaction of 2-chloroethanol with thioethanol in the presence of a sulphonium chloride source. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under optimized conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or distillation to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulphonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler thiol or alcohol derivatives.
Substitution: The chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulphonium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulphonium chloride involves its interaction with molecular targets through its reactive groups. The sulphonium and chloride groups can participate in various chemical reactions, leading to the formation of new compounds or the modification of existing ones. These interactions can affect biological pathways and processes, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-hydroxyethyl)sulfide
- 2-Chloroethyl ethyl sulfide
- Sulfonium chloride derivatives
Uniqueness
Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulphonium chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for various applications in research and industry, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
64036-91-5 |
|---|---|
Molekularformel |
C8H18Cl2O2S2 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
2-(2-chloroethylsulfanyl)ethyl-bis(2-hydroxyethyl)sulfanium;chloride |
InChI |
InChI=1S/C8H18ClO2S2.ClH/c9-1-4-12-5-8-13(6-2-10)7-3-11;/h10-11H,1-8H2;1H/q+1;/p-1 |
InChI-Schlüssel |
BSXOGTMDLZVLOP-UHFFFAOYSA-M |
Kanonische SMILES |
C(C[S+](CCO)CCSCCCl)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


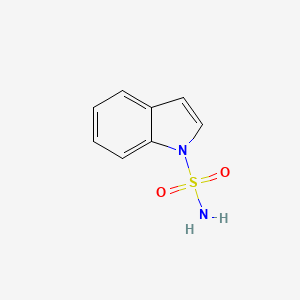
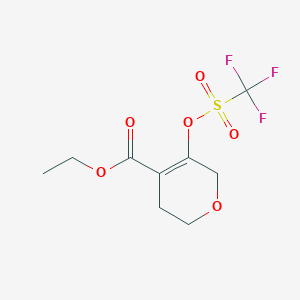
![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)
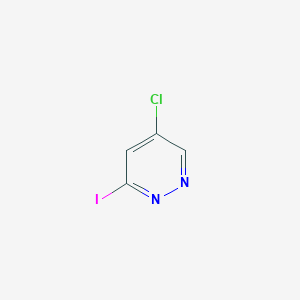
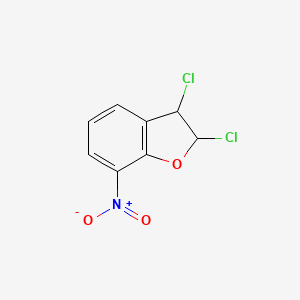
![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)
